Cas no 19036-43-2 (3-Amino-2,2-dimethylpropanoic acid)

3-Amino-2,2-dimethylpropanoic acid is a non-proteinogenic amino acid characterized by its branched-chain structure, featuring a quaternary carbon center. This compound is valued for its sterically hindered amine and carboxyl functional groups, which make it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid molecular framework enhances stability in peptide modifications and chiral auxiliaries. The compound is particularly useful in the development of constrained analogs of biologically active molecules, where its dimethyl substitution pattern imparts conformational control. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic pathways. Its solubility in polar solvents further facilitates handling in aqueous and organic reaction systems.
3-Amino-2,2-dimethylpropanoic acid structure
19036-43-2 structure
商品名:3-Amino-2,2-dimethylpropanoic acid
CAS番号:19036-43-2
MF:C5H11NO2
メガワット:117.14634
MDL:MFCD09055365
CID:204625
PubChem ID:95739

3-Amino-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-Dimethyl-beta-alanine
    • 3-Amino-2,2-dimethylpropanoic acid
    • 3-Amino-2,2-dimethyl-propanoic acid
    • Propanoic acid,3-amino-2,2-dimethyl-
    • 3-amino-2,2-dimethylpropanoic acid(SALTDATA: HCl)
    • 3-amino-2,2-dimethyl-propionic acid
    • Propanoic acid,3-amino-2,2-dimethyl
    • Nsc 32047
    • 3-Amino-2,2-dimethyl-propanoic acid HCl
    • .BETA.-ALANINE, 2,2-DIMETHYL-
    • A853250
    • D76726
    • MFCD09055365
    • 2-methyl-aminoisobutyric acid
    • AB49662
    • DTXSID20172516
    • FT-0648461
    • AMINOPIVALIC ACID
    • Propanoic acid, 3-amino-2,2-dimethyl-
    • 3-amino-2,2-dimethylpropanoicacid
    • 2-Methylaminoisobutyric acid
    • 2,2-DIMETHYL-.BETA.-ALANINE
    • NSC32047
    • CS-0107300
    • .BETA.-AMINOPIVALIC ACID
    • 3-amino-2,2-dimethylpropionic acid
    • CHEMBL2074956
    • BS-52234
    • amino-2,2-dimethylpropanoic acid
    • AKOS011494777
    • J-511522
    • DGNHGRLDBKAPEH-UHFFFAOYSA-N
    • SCHEMBL434731
    • GN6Q6N22NJ
    • EN300-67276
    • 19036-43-2
    • NSC-32047
    • UNII-GN6Q6N22NJ
    • Me-AIB
    • alpha-(N-methyl-11C)-methylaminoisobutyric acid
    • 14C-MeAIB
    • alpha-(N-methyl-14C)-methylaminoisobutyric acid
    • BETA-ALANINE, 2,2-DIMETHYL-
    • DB-019182
    • BETA-AMINOPIVALIC ACID
    • DTXCID4095007
    • MDL: MFCD09055365
    • インチ: InChI=1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8)
    • InChIKey: DGNHGRLDBKAPEH-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(CN)C(=O)O

計算された属性

  • せいみつぶんしりょう: 117.07900
  • どういたいしつりょう: 117.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 98.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

  • PSA: 63.32000
  • LogP: 0.75620

3-Amino-2,2-dimethylpropanoic acid セキュリティ情報

3-Amino-2,2-dimethylpropanoic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3-Amino-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0989440-5g
3-Amino-2,2-dimethylpropanoic acid
19036-43-2 95%
5g
$900 2024-08-02
Enamine
EN300-67276-0.25g
3-amino-2,2-dimethylpropanoic acid
19036-43-2
0.25g
$134.0 2023-05-29
Enamine
EN300-67276-2.5g
3-amino-2,2-dimethylpropanoic acid
19036-43-2
2.5g
$253.0 2023-05-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0122-25g
3-Amino-2,2-dimethyl-propionic acid
19036-43-2 96%
25g
¥14689.82 2025-01-22
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY1092-5g
3-amino-2,2-dimethylpropanoic acid
19036-43-2 95%
5g
$718 2023-09-07
eNovation Chemicals LLC
Y1129495-1g
3-Amino-2,2-dimethyl-propionic acid
19036-43-2 95%
1g
$170 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0122-500mg
3-Amino-2,2-dimethyl-propionic acid
19036-43-2 96%
500mg
¥1005.55 2025-01-22
Aaron
AR002F7L-1g
Propanoic acid, 3-amino-2,2-dimethyl-
19036-43-2 97%
1g
$258.00 2025-02-11
1PlusChem
1P002EZ9-1g
Propanoic acid, 3-amino-2,2-dimethyl-
19036-43-2 95%
1g
$439.00 2024-06-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0122-1g
3-Amino-2,2-dimethyl-propionic acid
19036-43-2 96%
1g
¥1180.43 2025-01-22

3-Amino-2,2-dimethylpropanoic acid 関連文献

3-Amino-2,2-dimethylpropanoic acidに関する追加情報

Introduction to 3-Amino-2,2-dimethylpropanoic acid (CAS No. 19036-43-2)

3-Amino-2,2-dimethylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 19036-43-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, enzyme inhibition, and metabolic studies. Its molecular formula, C₆H₁₃NO₂, reflects a branched-chain structure with an amino group at the third carbon position, making it distinct from naturally occurring L-amino acids.

The synthesis and characterization of 3-Amino-2,2-dimethylpropanoic acid have been extensively studied in recent years, particularly in the context of designing novel therapeutic agents. The compound’s chiral center and bulky side chain contribute to its potential as a building block for peptidomimetics and protease inhibitors. Recent advancements in computational chemistry have enabled more precise predictions of its interactions with biological targets, enhancing the efficiency of drug discovery pipelines.

In the realm of medicinal chemistry, 3-Amino-2,2-dimethylpropanoic acid has been explored as a precursor for synthesizing compounds with anti-inflammatory and antimicrobial properties. Its structural motif is reminiscent of certain non-proteinogenic amino acids that exhibit significant biological activity. For instance, studies have demonstrated its role in modulating the activity of matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological processes such as cancer metastasis and tissue degradation.

One of the most compelling aspects of 3-Amino-2,2-dimethylpropanoic acid is its versatility in peptide coupling reactions. The presence of both an amino group and a carboxyl group allows for easy incorporation into peptide chains via standard coupling techniques like EDC/NHS or HATU/PyBOP. This property has made it a valuable reagent in the synthesis of cyclic peptides and stapled peptides, which are designed to enhance stability and target specificity. Recent publications highlight its use in creating peptidomimetics that mimic the bioactivity of natural peptides while avoiding their limitations such as rapid degradation or immunogenicity.

The pharmacokinetic profile of derivatives derived from 3-Amino-2,2-dimethylpropanoic acid has also been a subject of interest. Due to its branched structure, compounds incorporating this moiety often exhibit improved solubility and metabolic stability compared to linear amino acids. This characteristic is particularly advantageous in oral formulations where bioavailability is a critical factor. Researchers have leveraged this property to develop prodrugs that undergo enzymatic cleavage to release active therapeutic agents at targeted sites within the body.

Another area where 3-Amino-2,2-dimethylpropanoic acid has shown promise is in the field of enzyme engineering. Its unique steric environment can be exploited to design substrates or inhibitors that selectively target specific enzymes without affecting others. For example, modifications at the side chain position have allowed researchers to fine-tune binding affinities and selectivity profiles for enzymes involved in metabolic pathways relevant to diabetes and obesity. Such tailored inhibitors could potentially lead to novel therapeutic strategies for these conditions.

The role of 3-Amino-2,2-dimethylpropanoic acid in biocatalysis has not been overlooked either. Enzymes engineered to utilize non-natural amino acids like this one can be employed in synthetic biology applications where traditional amino acids are not sufficiently functionalized. This opens up new avenues for producing complex molecules with high precision and yield. Furthermore, its incorporation into enzyme active sites can provide insights into enzyme mechanisms by allowing researchers to probe specific interactions that are not possible with natural substrates.

Recent experimental data has also highlighted the potential applications of 3-Amino-2,2-dimethylpropanoic acid in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent or a component in metal-organic frameworks (MOFs). These materials have diverse applications ranging from gas storage to catalysis, underscoring the broad utility of this compound beyond traditional pharmaceutical contexts.

In conclusion,3-Amino-2,2-dimethylpropanoic acid (CAS No. 19036-43-2) represents a versatile building block with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel therapeutics while offering researchers insights into biological processes at a molecular level. As research continues to uncover new applications for this compound,3-Amino-2,2-dimethylpropanoic acid is poised to remain at the forefront of innovation in chemical biology and drug discovery.

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